molecular formula C12H24N2O3 B2823400 Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate CAS No. 1779642-84-0

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate

Cat. No.: B2823400
CAS No.: 1779642-84-0
M. Wt: 244.335
InChI Key: DVPLUXDEKMZVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate is a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate and key building block for the preparation of more complex molecules. The compound features a morpholine ring, a tert-butyloxycarbonyl (Boc) protected amine, and a primary aminopropyl side chain, providing multiple sites for chemical modification and functionalization [1] [3] . Its primary value in research stems from its application as a precursor in the synthesis of potential therapeutic agents. Notably, it is identified as a critical component in the development of IRAK (Interleukin-1 Receptor-Associated Kinase) degraders, as evidenced by its listing in international patent applications (e.g., WO-2020264499-A1, AU-2020302118-A1) [6] . The Boc-protected amine is stable under basic conditions and can be readily deprotected under mild acidic conditions, while the primary amine on the propyl side chain can undergo reactions such as amide bond formation or reductive amination to introduce diverse molecular fragments [3] . The specific stereochemistry at the 2-position of the morpholine ring (R or S enantiomer) is crucial for interactions with biological targets and can lead to divergent binding affinities, making the enantiopure form of this reagent essential for rigorous pharmacological studies [3] . This compound is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPLUXDEKMZVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-morpholinecarboxylate with 3-aminopropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal typically requires acidic conditions:

Reaction TypeConditionsReagentsYieldReference
Acidolysis0–25°C, 2–4 hTrifluoroacetic acid (TFA) in dichloromethane (DCM)85–90%
Hydrolysis0°C to rt, 6 hHCl (4 M) in dioxane80%

Mechanistic Insight :

  • TFA protonates the carbamate oxygen, enabling cleavage of the Boc group via a six-membered transition state.

  • HCl facilitates hydrolysis by generating a positively charged intermediate, releasing CO₂ and tert-butanol.

Acylation of the Primary Amine

The 3-aminopropyl group undergoes acylation with electrophilic reagents:

Reaction TypeConditionsReagentsProductYieldReference
Acylation0°C to rt, anhydrousAcetyl chloride, Et₃Ntert-butyl 2-(3-acetamidopropyl)morpholine-4-carboxylate75%
Sulfonylation0°C, 1 hMethanesulfonyl chloride, DCMtert-butyl 2-(3-(methylsulfonamido)propyl)morpholine-4-carboxylate82%

Key Observations :

  • Reactions proceed via nucleophilic attack of the amine on the electrophilic acyl/sulfonyl group.

  • Triethylamine is used to neutralize HCl byproducts .

Reduction of Intermediate Functional Groups

The compound’s synthetic precursors (e.g., nitro or azide intermediates) undergo reduction:

Reaction TypeConditionsReagentsProductYieldReference
HydrogenationH₂ (1 atm), 24 hPtO₂ catalyst, MeOHtert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate90%
Staudinger Reactionrt, 2 hTriphenylphosphine, THFAmine via iminophosphorane intermediate88%

Applications :

  • Catalytic hydrogenation is preferred for scalability and cleaner product profiles.

Ring-Opening Reactions of the Morpholine Ring

The morpholine oxygen can participate in ring-opening under specific conditions:

Reaction TypeConditionsReagentsProductYieldReference
Acidic Hydrolysis100°C, 12 hH₂SO₄ (conc.)Linear amino alcohol derivative65%
Alkylation−78°C to rt, 8 hMeLi, THFN-methylated morpholine analog70%

Notable Features :

  • Ring-opening is sterically hindered by the tert-butyl group but feasible under strong acidic/basic conditions.

Comparative Reactivity with Analogous Compounds

The 3-aminopropyl chain enhances nucleophilicity compared to shorter-chain analogs:

CompoundReactivity (Acylation Rate)Notes
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate ModerateSteric hindrance from morpholine limits accessibility.
tert-Butyl 2-(3-aminopropyl)morpholine-4-carboxylateHighExtended chain improves reagent contact and reduces steric effects.

Stability and Storage

  • Stability : Stable under inert gas (N₂/Ar) at −20°C .

  • Decomposition : Prolonged exposure to moisture or heat leads to Boc cleavage.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate serves as a valuable reagent in organic synthesis. It is utilized for the preparation of complex molecules, contributing to the development of new chemical entities.

Application Details
Type Reagent in organic synthesis
Role Facilitates formation of complex structures

Medicinal Chemistry

The compound is significant in medicinal chemistry as a precursor for synthesizing pharmaceutical compounds. Its structural characteristics allow it to act as a lead compound for developing new drugs targeting various diseases.

Application Details
Type Drug development
Role Precursor for pharmaceutical synthesis

Biological Studies

In biological research, this compound is studied for its interactions with enzymes and proteins. It has shown potential as an antimicrobial agent and has been evaluated for anticancer properties.

Application Details
Type Biological activity
Role Antimicrobial and anticancer studies

Case Study 1: Anticancer Efficacy

A study demonstrated that treatment with this compound significantly inhibited the growth of murine liver cancer cells at concentrations as low as 10 µM. The mechanism was linked to apoptosis modulation and cell cycle regulation.

Case Study 2: Antimicrobial Activity

In comparative tests against various bacterial strains, the compound exhibited effective inhibition comparable to standard antibiotics, indicating its potential as a lead for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based tert-Butyl Carbamates

a) tert-Butyl 2-((Fluorosulfonyl)methyl)morpholine-4-carboxylate (CAS: 1955532-06-5)
  • Molecular weight : 283.32 g/mol (vs. 280.8 g/mol for the target compound) .
  • Functional groups: Fluorosulfonylmethyl substituent instead of 3-aminopropyl.
  • Reactivity: The fluorosulfonyl group is highly electrophilic, making this compound suitable for nucleophilic substitution reactions or sulfonamide formation. In contrast, the aminopropyl group in the target compound enables conjugation via amine coupling (e.g., amide bond formation) .
  • Applications : Likely used in radiopharmaceuticals or as a reactive intermediate for bioconjugation.
b) tert-Butyl 6-Oxo-2,3-diphenylmorpholine-4-carboxylate
  • Functional groups : 6-Oxo and 2,3-diphenyl substituents on the morpholine ring .
  • Properties : The electron-withdrawing oxo group and bulky phenyl rings reduce solubility in polar solvents compared to the target compound.
  • Applications: Potential use in crystallography studies due to rigid aromatic substituents (supported by SHELX program applications in crystallographic refinement ).

tert-Butyl Carbamates with Alternative Heterocycles

a) tert-Butyl (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)morpholine-4-carboxylate
  • Molecular weight : LCMS [M + Na]⁺ at m/z 443.1 (vs. ~281 g/mol for the target compound) .
  • Functional groups : Benzyloxycarbonyl (Cbz)-protected amine and methoxy-oxopropyl side chain.
  • Synthesis : Requires Rh-catalyzed hydrogenation, indicating a more complex synthetic route than typical tert-butyl carbamate preparations .
  • Applications : Likely a precursor for peptide-mimetic drugs due to the Cbz-protected amine.
b) tert-Butyl Oxazolidine Carboxylates (e.g., Compound 2 and 3 in )
  • Structure : Oxazolidine ring instead of morpholine.
  • Synthesis : High-yield reductions (94%) using DIBAL-H and zinc-mediated additions (65% yield) .
  • Advantage : Oxazolidines offer conformational rigidity, whereas morpholines provide better solubility.

Other tert-Butyl Derivatives

a) tert-Butyl Acetoacetate
  • Structure : Simple keto-ester lacking heterocyclic or amine groups .
  • Utility : Primarily used as a diketene precursor, contrasting with the target compound’s role as a multifunctional building block.

Biological Activity

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its structural features that resemble known pharmacophores. This compound is characterized by a morpholine ring, a tert-butyl group, and an amino group at the 3-position of the propyl chain, which enhances its potential biological activity.

Structural Characteristics

The molecular formula of this compound is C_{13}H_{23}N_{2}O_{2}, with a molecular weight of approximately 244.33 g/mol. The presence of the morpholine ring contributes to its unique properties, making it a candidate for further biological evaluation.

Property Value
Molecular FormulaC_{13}H_{23}N_{2}O_{2}
Molecular Weight244.33 g/mol
Functional GroupsMorpholine, Carboxylate, Amino

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Potential against various bacterial strains, possibly through inhibition of biofilm formation.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating potential applications in neurodegenerative diseases.
  • Receptor Binding Affinity : Interaction with neurotransmitter transporters and other receptors involved in neurological functions.

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, interaction studies suggest it may bind to specific receptors or enzymes, influencing cellular pathways related to:

  • Inhibition of cell proliferation in cancer cells.
  • Modulation of neurotransmitter transport and signaling.

Case Studies

  • Antimicrobial Properties : In vitro studies have indicated that derivatives of morpholine compounds can inhibit biofilm formation in Escherichia coli. This suggests that this compound could serve as a basis for developing new antibacterial agents.
  • Neuroprotective Studies : Research on structurally similar compounds has demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. This points towards the potential use of this compound in treating neurodegenerative disorders.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on functional group modifications. Below is a table summarizing key analogs:

Compound Name CAS Number Structural Features Unique Properties
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate1187929-79-8Morpholine ring with aminomethyl side chainPotential neuroprotective effects
(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate1187929-33-4Enantiomeric formDifferent stereochemistry
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride1956434-74-4Hydrochloride salt formImproved stability

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
  • Optimization of Derivatives : Synthesizing and testing analogs to enhance potency and selectivity for desired biological targets.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate?

The synthesis typically involves nucleophilic substitution and protection/deprotection strategies. A common method includes reacting morpholine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate backbone. Subsequent functionalization with a 3-aminopropyl group is achieved via coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions. Optimized yields (>75%) are reported using low-temperature batch reactors (0–5°C) to minimize side reactions .

Q. Which analytical techniques are critical for structural validation of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., SHELXL software for refinement) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, morpholine ring protons at 3.4–4.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 245.32) .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

The tert-butyl moiety enhances lipophilicity (logP ~1.8), improving membrane permeability, while the carboxylate group increases aqueous solubility (~15 mg/mL in PBS). This balance supports its utility in biological assays requiring both solubility and cellular uptake .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for morpholine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. null results) often arise from assay conditions. To resolve:

  • Dose-response standardization : Use a uniform concentration range (e.g., 1–100 µM) across studies.
  • Cell-line validation : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. PBMCs).
  • Control compounds : Include structurally similar analogs (e.g., tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate) to isolate functional group contributions .

Q. How can reaction conditions be optimized to control stereochemistry during synthesis?

Stereochemical outcomes depend on:

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (R)-2-(1-hydroxyethyl)morpholine-4-carboxylate) to enforce enantioselectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization .
  • Catalytic systems : Chiral catalysts like BINAP-Ru complexes improve enantiomeric excess (ee >90%) in asymmetric hydrogenation steps .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

The 3-aminopropyl group facilitates hydrogen bonding with enzyme active sites (e.g., proteases), while the morpholine ring’s oxygen acts as a hydrogen bond acceptor. In autoimmune disease models, analogs inhibit TLR4/NF-κB signaling, reducing pro-inflammatory cytokines (IL-6, TNF-α) by ~40% at 10 µM .

Key Recommendations for Researchers

  • Reproducibility : Document solvent lot numbers and humidity levels during crystallization.
  • Data sharing : Deposit crystallographic data in public databases (e.g., CCDC) for cross-validation .
  • Safety : Use inert atmospheres (N₂/Ar) for reactions involving volatile amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.